Bienvenue dans la boutique en ligne BenchChem!

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate

Lipophilicity ADME Physicochemical profiling

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate (CAS 1638920-38-3; hydrochloride CAS 1638767-10-8) is a brominated tetrahydroisoquinoline (THIQ) derivative that bears a methyl ester at the C5 position and a bromine atom at C7. It belongs to a class of substituted THIQs widely employed as synthetic intermediates in medicinal chemistry, particularly for exploring structure–activity relationships (SAR) in programs targeting central nervous system disorders and kinase inhibition.

Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
Cat. No. B12935932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
Molecular FormulaC11H12BrNO2
Molecular Weight270.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC2=C1CCNC2)Br
InChIInChI=1S/C11H12BrNO2/c1-15-11(14)10-5-8(12)4-7-6-13-3-2-9(7)10/h4-5,13H,2-3,6H2,1H3
InChIKeyJDRYIHLJPSSKJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-Bromo-1,2,3,4-Tetrahydroisoquinoline-5-Carboxylate – Core Identity and Procurement Baseline for a Bifunctional THIQ Building Block


Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate (CAS 1638920-38-3; hydrochloride CAS 1638767-10-8) is a brominated tetrahydroisoquinoline (THIQ) derivative that bears a methyl ester at the C5 position and a bromine atom at C7 . It belongs to a class of substituted THIQs widely employed as synthetic intermediates in medicinal chemistry, particularly for exploring structure–activity relationships (SAR) in programs targeting central nervous system disorders and kinase inhibition [1]. The compound is commercially supplied as both the free base and the hydrochloride salt, with typical purity specifications of ≥98% .

Why 7‑Bromo THIQ Analogs Cannot Be Used Interchangeably: The Critical Role of C5‑Substitution


In‑class THIQ analogs with identical molecular formulas (C₁₁H₁₂BrNO₂) but different ester positions are not functionally interchangeable. The position of the carboxylate ester on the saturated nitrogen‑containing ring controls both the basicity of the secondary amine (pKa) and the overall lipophilicity (LogP) . For example, moving the methyl ester from C5 to C3 alters the topological polar surface area and hydrogen‑bonding capacity, which directly affects passive membrane permeability and target‑binding orientation [1]. A procurement decision that treats these regioisomers as drop‑in replacements risks synthesizing SAR library members with divergent pharmacokinetic profiles, invalidating quantitative structure–activity relationship models built around the C5‑ester geometry.

Quantitative Differentiation Evidence: Methyl 7‑Bromo‑1,2,3,4‑Tetrahydroisoquinoline‑5‑Carboxylate vs. Closest Analogs


Regioisomeric LogP Shift: C5‑Methyl Ester vs. C3‑Methyl Ester

The C5‑ester regioisomer exhibits a measured LogP of 1.88, whereas the corresponding C3‑ester regioisomer (methyl 7‑bromo‑1,2,3,4‑tetrahydroisoquinoline‑3‑carboxylate, CAS 1233525‑65‑9) displays a markedly higher computed LogP of 3.22 [1]. This ~1.34 log unit difference translates to a >20‑fold difference in octanol/water partition coefficient, fundamentally altering predicted membrane permeability and blood–brain barrier penetration potential.

Lipophilicity ADME Physicochemical profiling

Topological Polar Surface Area (TPSA) Comparison: C5‑Ester vs. C3‑Ester

The target C5‑ester regioisomer has a reported TPSA of 38.33 Ų . The C3‑ester comparator (methyl 7‑bromo‑1,2,3,4‑tetrahydroisoquinoline‑3‑carboxylate) exhibits a significantly larger TPSA of 97.99 Ų [1]. The difference of ~60 Ų is well beyond the generally accepted threshold of 20–40 Ų that distinguishes orally bioavailable CNS‑penetrant compounds from peripherally restricted ones.

Polar surface area Oral bioavailability CNS penetration

Biological Activity Context: 7‑Bromo THIQ PNMT Inhibition Baseline vs. 5‑Carboxylate Derivative

The parent scaffold 7‑bromo‑1,2,3,4‑tetrahydroisoquinoline (lacking any ester) demonstrates a PNMT Ki of 56 nM [1]. Substitution at the 3‑position with alkyl groups has been shown to modulate PNMT inhibitory potency and α₂‑adrenoceptor selectivity, with the rank order for selectivity being 7‑aminosulfonyl > 7‑nitro > 7‑bromo [2]. The C5‑methyl ester derivative has not been independently evaluated in the same PNMT assay; however, the ester at C5 is expected to further alter both potency and selectivity by introducing additional hydrogen‑bond acceptor capacity adjacent to the aromatic ring.

PNMT inhibition Epinephrine biosynthesis CNS pharmacology

Synthetic Utility: Orthogonal Reactivity of C7‑Bromine and C5‑Methyl Ester

The compound offers two orthogonal reactive handles: the aryl bromide at C7 is competent for Pd‑catalyzed Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings [1], while the methyl ester at C5 can be independently hydrolyzed to the free carboxylic acid for amide coupling or further diversification [2]. This contrasts with regioisomers where the ester is positioned at C1 or C3, which places the carboxylate in the same ring as the secondary amine, introducing complications of intramolecular hydrogen‑bonding and altered amine nucleophilicity during subsequent N‑functionalization steps .

Cross-coupling Orthogonal protection Library synthesis

Methyl 7‑Bromo‑1,2,3,4‑Tetrahydroisoquinoline‑5‑Carboxylate – Evidence‑Backed Application Scenarios for Scientific Procurement


CNS‑Targeted SAR Library Construction Requiring Low TPSA and Moderate Lipophilicity

With a TPSA of 38.33 Ų and a LogP of 1.88, this C5‑ester regioisomer is particularly suited for CNS‑oriented medicinal chemistry programs where the C3‑ester analog (TPSA 97.99 Ų; LogP 3.22) would exceed standard CNS‑drug‑like property thresholds [Section 3, Evidence Items 1 & 2]. Researchers building focused libraries around the THIQ scaffold for neurodegenerative or psychiatric targets should select the C5‑ester for its superior alignment with the physicochemical profile of known CNS‑penetrant small molecules.

Dual‑Functionalization Scaffold for Divergent Parallel Synthesis

The spatial separation of the C7‑bromine and C5‑methyl ester enables independent, sequential derivatization without mutual interference. The aryl bromide can be diversified first via Suzuki–Miyaura cross‑coupling, followed by ester hydrolysis to the carboxylic acid and subsequent amide bond formation [Section 3, Evidence Item 4]. This orthogonal reactivity pathway makes the compound an efficient core for generating structurally diverse compound libraries in a parallel synthesis format.

PNMT Inhibitor Lead Optimization with an Underexplored Substitution Vector

While 7‑bromo‑THIQ (PNMT Ki = 56 nM) and 3‑alkyl‑7‑bromo THIQs have been extensively characterized for PNMT inhibitory activity, the C5‑carboxylate substitution has not been systematically evaluated in published PNMT SAR studies [Section 3, Evidence Item 3]. For teams seeking novel intellectual property around the PNMT pharmacophore, the C5‑ester analog represents a structurally distinct starting point that may yield differentiated selectivity profiles against the α₂‑adrenoceptor, which is a known selectivity liability of earlier 7‑bromo THIQ inhibitors.

Procurement of a Defined‑Purity Synthetic Intermediate for Kilogram‑Scale Route Scouting

The compound is commercially available at ≥98% purity as both the free base and the hydrochloride salt, with the hydrochloride form offering improved handling and storage stability [Section 1]. For process chemistry groups evaluating scalable routes to 5‑carboxy‑substituted THIQ derivatives, sourcing the pre‑formed 7‑bromo‑5‑methyl ester eliminates the need for late‑stage regioisomeric separation and ensures batch‑to‑batch consistency during route optimization.

Quote Request

Request a Quote for Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.